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molecular formula C10H17N3S B8502572 2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide

Cat. No. B8502572
M. Wt: 211.33 g/mol
InChI Key: ACZDFKYHBMWHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422244B2

Procedure details

1.05 g (1 mol equiv.) 2,3-diaza-spiro[4.4]non-2-ene (synthesized as described in WO 2008/034863) and 0.95 mL (1.3 mol equiv.) ethyl isothiocyanate were added to 10 mL ethanol. The reaction mixture was refluxed for 2.5 hours under magnetic stirring. Silica gel was added and volatiles were removed in vacuo. The product was purified by flash chromatography on silica gel (Et2O:PA=1:2) and, after evaporation of the volatiles, stirred with diisopropylether and collected by filtration to yield 0.57 g (32%) of 2,3-diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide. 1H NMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 1.64-1.86 (m, 8H), 3.68 (dq, J=7.2, 5.5 Hz, 2H), 4.00 (s, 2H), 6.80 (s, 1H), 7.08-7.18 (br.s., 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][N:3]=[N:2]1.[CH2:10]([N:12]=[C:13]=[S:14])[CH3:11]>C(O)C>[CH2:10]([NH:12][C:13]([N:2]1[N:3]=[CH:4][C:5]2([CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:1]1)=[S:14])[CH3:11]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C1N=NCC12CCCC2
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N=C=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred with diisopropylether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2.5 hours under magnetic stirring
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel (Et2O:PA=1:2)
CUSTOM
Type
CUSTOM
Details
after evaporation of the volatiles
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=S)N1CC2(C=N1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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